ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate
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Overview
Description
Ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate is a synthetic organic compound known for its diverse chemical properties and applications. It features a sulfonamide group, which is often associated with significant biological activity. This compound finds usage in a variety of scientific fields, including medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate typically involves multi-step procedures:
Formation of the pyrrol-2-yl sulfonamide: : The pyrrol-2-yl group can be synthesized from pyrrole through electrophilic substitution reactions.
Introduction of the trifluoromethyl-pyridine moiety: : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is usually introduced via nucleophilic aromatic substitution reactions.
Ethyl ester formation: : The final esterification step involves the reaction of benzenecarboxylic acid derivatives with ethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production typically involves optimizing the yield and purity of the compound through fine-tuning of reaction conditions such as temperature, pressure, and catalyst selection. Continuous flow reactors and advanced purification techniques like chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate can undergo various chemical reactions:
Oxidation: : Typically, the sulfonyl group can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: : The compound can be reduced at the sulfonamide nitrogen using reducing agents like lithium aluminum hydride.
Substitution: : The chlorine atom on the pyridine ring can be replaced by nucleophiles under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Ammonia, primary and secondary amines.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Secondary amines.
Substitution: : Pyridine derivatives with substituted nucleophiles.
Scientific Research Applications
Ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate is utilized in various scientific research domains:
Chemistry: : As a reagent in organic synthesis, particularly in the formation of more complex molecular structures.
Biology: : As a probe to study enzyme interactions due to its sulfonamide moiety.
Medicine: : Investigated for its potential as a pharmacological agent, particularly in anti-inflammatory and anti-cancer research.
Industry: : Used in the synthesis of high-performance materials due to its unique chemical stability.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with enzyme active sites, modulating their activity. The trifluoromethyl group enhances the lipophilicity, improving cellular uptake and distribution.
Comparison with Similar Compounds
When compared to other sulfonamide compounds:
Uniqueness: : The presence of the trifluoromethyl-pyridine moiety distinguishes it from simpler sulfonamides, conferring enhanced chemical stability and biological activity.
Similar Compounds: : Other sulfonamide derivatives like sulfanilamide, and trifluoromethylated aromatic compounds such as 4-trifluoromethylbenzoic acid.
Ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate stands out due to its sophisticated structure and wide-ranging applications, making it a valuable compound in modern scientific research.
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Properties
IUPAC Name |
ethyl 3-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O4S/c1-2-30-18(27)12-5-3-6-14(9-12)25-31(28,29)16-7-4-8-26(16)17-15(20)10-13(11-24-17)19(21,22)23/h3-11,25H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWCIGUBWUCFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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